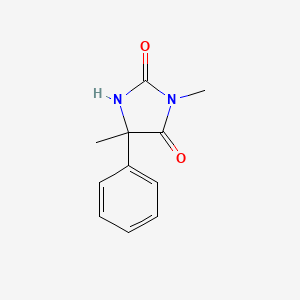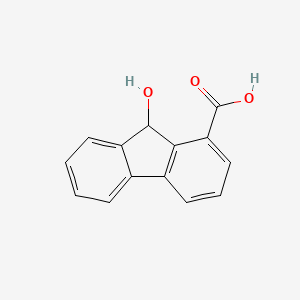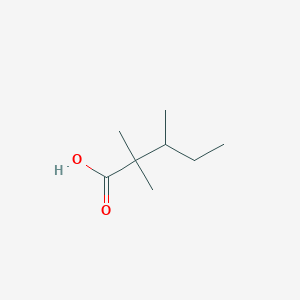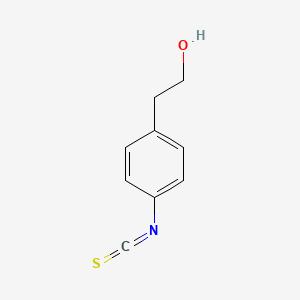methanone CAS No. 19513-91-8](/img/structure/B12008957.png)
[3-(Bromomethyl)-3-phenyloxiran-2-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone: is an organic compound characterized by the presence of a bromomethyl group, a phenyloxirane ring, and a phenylmethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone typically involves the reaction of a suitable precursor with bromine or a brominating agent under controlled conditions. One common method is the bromination of a phenyloxirane derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used.
Substitution: The bromomethyl group in the compound is reactive and can undergo nucleophilic substitution reactions. Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: NaN₃ in dimethylformamide (DMF), KCN in ethanol.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides or nitriles.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of various organic compounds.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides and bromomethyl groups. It serves as a model substrate to investigate the mechanisms of enzymatic transformations.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities
Industry: In the industrial sector, 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone is utilized in the production of specialty chemicals and materials. Its unique structure imparts desirable properties to polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone involves its interaction with molecular targets through its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The epoxide ring can undergo ring-opening reactions, further contributing to its reactivity and potential biological effects.
Vergleich Mit ähnlichen Verbindungen
- 3-(Chloromethyl)-3-phenyloxiran-2-ylmethanone
- 3-(Iodomethyl)-3-phenyloxiran-2-ylmethanone
- 3-(Hydroxymethyl)-3-phenyloxiran-2-ylmethanone
Comparison: Compared to its analogs, 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a balanced choice for various synthetic applications. The hydroxymethyl analog, on the other hand, is less reactive but more stable, offering different advantages in specific contexts.
Eigenschaften
CAS-Nummer |
19513-91-8 |
|---|---|
Molekularformel |
C16H13BrO2 |
Molekulargewicht |
317.18 g/mol |
IUPAC-Name |
[3-(bromomethyl)-3-phenyloxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C16H13BrO2/c17-11-16(13-9-5-2-6-10-13)15(19-16)14(18)12-7-3-1-4-8-12/h1-10,15H,11H2 |
InChI-Schlüssel |
PNXBIYWYSDILPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)(CBr)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12008877.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008885.png)



![4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008904.png)

![8-Methoxy-3a-methyl-3a,4,5,10-tetrahydrocyclopenta[a]fluoren-3(2h)-one](/img/structure/B12008921.png)





![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12008956.png)
